5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline - 320421-82-7

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Catalog Number: EVT-3027488
CAS Number: 320421-82-7
Molecular Formula: C10H5F3N4
Molecular Weight: 238.173
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

For example, one study describes the synthesis of a series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines under microwave irradiation using 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate as starting materials. [ [] ]

Another study outlines the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, starting from 3-amino-2-thiophenecarboxylic acid methyl ester. [ [] ]

The type of annelation of the triazole ring to the pyrimidine ring, crucial for the compound's properties, is determined and confirmed. [ [, ] ] Studies have revealed that these molecules often adopt non-planar conformations, with aryl substituents frequently arranged in a pincer-like conformation. [ [] ]

  • Palladium-catalyzed cross-coupling reactions: These reactions, like the Suzuki-Miyaura reaction, are employed to introduce various substituents onto the triazoloquinazoline core, enhancing structural diversity and potentially altering biological activity. [ [, ] ]

  • Dimroth rearrangement: This rearrangement reaction can convert [, , ]triazolo[4,3-c]quinazoline derivatives to their [, , ]triazolo[1,5-c]quinazoline isomers, influencing their pharmacological properties. [ [, , , ] ]

  • Nucleophilic substitution reactions: Reactions with nucleophiles, such as amines or alkoxides, can occur at specific positions on the triazoloquinazoline ring system, enabling further structural modifications and potentially influencing the molecule's interactions with biological targets. [ [, ] ]

  • DNA Intercalation: Some derivatives are proposed to act as DNA intercalators, inserting themselves between the base pairs of DNA. This interaction disrupts DNA replication and transcription, potentially leading to cell death. [ [, , ] ]

  • Topoisomerase II Inhibition: Certain derivatives demonstrate inhibitory activity against topoisomerase II, an enzyme essential for DNA replication and repair. Inhibiting this enzyme can induce DNA damage and trigger apoptosis in cancer cells. [ [, , ] ]

  • Induction of Apoptosis: Some derivatives are reported to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases, a family of enzymes involved in apoptosis execution. [ [, , ] ]

  • Inhibition of Specific Enzymes: Specific derivatives exhibit inhibitory activity against enzymes like xanthine oxidase, an enzyme involved in purine metabolism and a therapeutic target for gout. [ [, ] ]

  • Fluorescence: Some derivatives exhibit fluorescence properties. The intensity and wavelength of this fluorescence can be influenced by the solvent environment and the presence of other molecules, making these derivatives potentially useful as fluorescent probes or sensors. [ [, ] ]

  • Solvatochromism: Certain derivatives display solvatochromism, meaning their absorption and emission spectra change depending on the solvent's polarity. This property makes them potentially valuable tools in studying solvent effects and interactions in chemical and biological systems. [ [, ] ]

  • Acidochromism: Some derivatives exhibit acidochromism, with their absorption and emission spectra changing in response to pH variations or the presence of acids like trifluoroacetic acid. This property makes them potentially useful as pH indicators or for sensing acidic environments. [ [] ]

Applications

Based on the provided literature, [, , ]triazolo[4,3-c]quinazoline derivatives, including those potentially related to 5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, have been explored for various scientific research applications:

  • Anticancer Activity: Several derivatives demonstrate cytotoxic and antiproliferative effects against various cancer cell lines, including leukemia, melanoma, and colon cancer cells. These activities are attributed to mechanisms such as DNA intercalation, topoisomerase II inhibition, and apoptosis induction. [ [, , , , , , , , ] ]

  • Anticonvulsant Activity: Some derivatives exhibit anticonvulsant properties in animal models of seizures. These effects are linked to potential interactions with the GABAergic system, a neurotransmitter system involved in regulating neuronal excitability. [ [, ] ]

  • Antimicrobial Activity: Certain derivatives show antimicrobial activity against bacteria and fungi. These effects suggest their potential use as scaffolds for developing novel antimicrobial agents. [ [, , , ] ]

  • Xanthine Oxidase Inhibition: Specific derivatives demonstrate potent inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This inhibition suggests their potential therapeutic use in treating gout, a painful inflammatory condition caused by uric acid buildup. [ [, ] ]

  • Fluorescent Probes/Sensors: Derivatives exhibiting fluorescence, solvatochromism, and acidochromism hold potential for developing fluorescent probes and sensors. These probes could be used for visualizing and studying various biological processes, detecting specific molecules, and monitoring environmental changes. [ [, ] ]

Future Directions

This comprehensive analysis, based on the provided literature, highlights the diverse scientific research applications of [, , ]triazolo[4,3-c]quinazoline derivatives, particularly those potentially related to 5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline.

    Compound Description: This series of compounds shares the core [, , ]triazolo[4,3-c]quinazoline structure with 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline. These derivatives are characterized by a 3-aryl substituent and a 4'-amino[1,1']-biphenyl group at the 5-position. Researchers designed these compounds to explore their fluorescent properties. Notably, they exhibit a broad emission spectrum and demonstrate significant fluorescence quantum yields, reaching up to 94% in toluene solutions. []

    Relevance: The core structure of these compounds, [, , ]triazolo[4,3-c]quinazoline, is directly analogous to 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline. They primarily differ in the substituents at the 3 and 5 positions, highlighting the versatility of this core structure for developing compounds with interesting photophysical properties. []

5-(4’-Diphenylamino-[1,1′]-biphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazoline

    Compound Description: This compound is a specific derivative from the 3-aryl-5-aminobiphenyl substituted [, , ]triazolo[4,3-c]quinazoline series, characterized by a diphenylamino group at the 4' position of the biphenyl moiety. It exhibits the most intense emission both in toluene and in solid-state compared to other members within its series. []

    Relevance: This compound shares the core [, , ]triazolo[4,3-c]quinazoline structure with 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline. It further demonstrates the influence of substituent modifications on the photophysical properties of the [, , ]triazolo[4,3-c]quinazoline scaffold. []

N-(Benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives

    Compound Description: This series focuses on modifying the [, , ]triazolo[4,3-c]quinazoline scaffold with a benzothiazole moiety linked through a carboxamide group at the 5-position. Researchers designed these derivatives as potential inhibitors of oxido-reductase and DNA gyrase enzymes. The study identified specific derivatives, compounds 7a and 7d, exhibiting notable antioxidant properties comparable to ascorbic acid. Furthermore, compounds 7a, 7d, and 7f demonstrated promising antibacterial activity against bacterial strains like S. aureus, E. coli, and P. aeruginosa, highlighting their potential as lead molecules for further drug development. []

    Relevance: These compounds share the common [, , ]triazolo[4,3-c]quinazoline core with 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, emphasizing the potential of this scaffold in medicinal chemistry. The variations in substituents and their respective biological activities showcase the versatility of the [, , ]triazolo[4,3-c]quinazoline framework for developing compounds with diverse pharmacological profiles. []

3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline (NTCHMTQ)

    Compound Description: This compound, abbreviated as NTCHMTQ, features a triazoloquinazoline core. It exhibits cytotoxic effects on various cancer cell lines, including HeLa, B16, and murine leukemia L1210 cells. Studies reveal that NTCHMTQ induces morphological changes and necrosis in cancer cells. Notably, it exhibits significant antiproliferative activity in murine leukemia L1210 cells, demonstrating a higher sensitivity compared to fibroblast NIH-3T3 cells. [, , , ]

    Relevance: NTCHMTQ highlights the potential of the [, , ]triazolo[4,3-c]quinazoline scaffold, similar to 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, as a starting point for developing anticancer agents. Despite not acting as a typical DNA intercalator, NTCHMTQ demonstrates promising anticancer properties. [, , , ]

    Compound Description: This series of fifteen derivatives focuses on the [, , ]triazolo[4,3‐c]quinazoline scaffold as potential DNA intercalators and inhibitors of topoisomerase II (Topo II). Compound 16 from this series emerged as a potent cytotoxic agent and a strong Topo II inhibitor, demonstrating minimal cytotoxicity towards Vero cells. Further investigations showed that compound 16 effectively binds to DNA, inhibits the catalytic activity of Topo II, induces apoptosis in HCT-116 cells, and arrests cell cycle progression at the S and G2/M phases. []

    Relevance: Similar to 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, these compounds share the [, , ]triazolo[4,3‐c]quinazoline core structure, emphasizing its potential for developing anticancer agents. Their mechanism of action, primarily targeting DNA intercalation and Topo II inhibition, showcases the scaffold's versatility for designing compounds with specific antitumor properties. []

[1,2,4]triazolo[4,3‐c]quinazoline enhancing cisplatin and temozolomide activity

    Compound Description: This specific [, , ]triazolo[4,3-c]quinazoline derivative, although its specific structure is not provided in the abstract, is investigated for its potential to enhance the cytotoxic effects of established anticancer drugs, cisplatin and temozolomide, on the HL-60 leukemia cell line. The study reveals that this compound, even at non-toxic concentrations, significantly enhances the efficacy of both cisplatin and temozolomide. This synergistic effect is evidenced by an increase in apoptotic cell death. []

    Relevance: This [, , ]triazolo[4,3-c]quinazoline derivative, sharing the core structure with 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, highlights the potential of this scaffold to improve the therapeutic index of existing chemotherapeutic agents. It suggests the possibility of developing combination therapies with [, , ]triazolo[4,3-c]quinazoline derivatives to enhance the efficacy of conventional cancer treatments. []

2-Ethoxy-5-methylbis[1,2,4]triazolo[1,5-a:4′,3′-c]quinazoline

    Compound Description: This compound features a bis-triazoloquinazoline structure, with two [, , ]triazolo[1,5-a]quinazoline units linked. The paper focuses on elucidating its crystal structure. []

    Relevance: Although structurally distinct from 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, this compound highlights the broader chemical space explored by incorporating the [, , ]triazoloquinazoline motif. It demonstrates the possibility of creating more complex structures with potential biological relevance. []

    Compound Description: This study involves the synthesis and evaluation of several chemical classes including pyrimido[1,2-c]quinazolines, [, , ]triazolo[4,3-c]quinazolines, and (quinazolin-4-yl)-1H-pyrazoles as potential anticancer agents. Compounds 6b, 6e, 8, and 11 emerged as the most potent derivatives, exhibiting comparable cytotoxic activity to the reference drug doxorubicin against the human breast cancer cell line (MCF-7). []

    Relevance: While this research explores a broader range of chemical scaffolds, the inclusion of [, , ]triazolo[4,3-c]quinazolines reaffirms the relevance of this core structure, similar to 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, for developing anticancer therapeutics. The diverse substituents and their impact on biological activity provide valuable insights for further development of [, , ]triazolo[4,3-c]quinazoline-based anticancer drugs. []

    Compound Description: This study centers on a new series of 1,2,4‐triazolo[4,3-c]quinazoline derivatives designed as potential DNA intercalators and Topo II inhibitors for anticancer therapy. Among the synthesized compounds, 14c, 14d, 14e, 15b, 18b, 18c, and 19b exhibited substantial cytotoxic activity against a panel of cancer cell lines (HCT-116, HepG‐2, and MCF‐7), with IC50 values in the micromolar range. []

    Relevance: This series shares the core 1,2,4‐triazolo[4,3-c]quinazoline structure with 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline, further emphasizing the potential of this scaffold in medicinal chemistry, particularly for anticancer drug development. The study reinforces the potential of targeting DNA intercalation and Topo II inhibition as mechanisms of action for compounds built upon the 1,2,4‐triazolo[4,3-c]quinazoline scaffold. []

Properties

CAS Number

320421-82-7

Product Name

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline

Molecular Formula

C10H5F3N4

Molecular Weight

238.173

InChI

InChI=1S/C10H5F3N4/c11-10(12,13)9-15-7-4-2-1-3-6(7)8-16-14-5-17(8)9/h1-5H

InChI Key

NXIQNFOOOCYURL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.